molecular formula C23H23N5O3S B2745292 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1110822-67-7

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2745292
CAS No.: 1110822-67-7
M. Wt: 449.53
InChI Key: SSZWJJGHNUZAJG-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 2,7-dimethylpyrazolo[1,5-a]pyrimidine core.
  • A carboxamide group at position 6, linked to a phenyl ring substituted with a benzyl(methyl)sulfamoyl moiety at the para position.

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-16-13-22-24-14-21(17(2)28(22)26-16)23(29)25-19-9-11-20(12-10-19)32(30,31)27(3)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWJJGHNUZAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . This reaction yields 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of kinases or phosphatases, thereby affecting phosphorylation states and downstream signaling events .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrimidine Derivatives
  • Compound 7a (): Features a 2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. Unlike the target compound, it lacks the sulfamoyl group and instead incorporates a methoxy-substituted aniline at position 2.
  • Compounds 2d–2f (): These derivatives retain the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core but vary in carboxamide substituents (e.g., bipyridinyl, acetamidophenyl). The absence of sulfamoyl groups may limit their interaction with sulfonamide-binding enzymes .
Pyrrolo[2,3-d]pyrimidine Analogues
  • Compound 10b (): A pyrrolo[2,3-d]pyrimidine derivative with a sulfamoylphenylamino group. However, the cyclopentyl and methoxyphenyl groups may reduce solubility .

Substituent Variations

Compound (Source) Core Structure Position 6 Substituent Key Functional Groups
Target Compound Pyrazolo[1,5-a]pyrimidine N-{4-[benzyl(methyl)sulfamoyl]phenyl} Sulfamoyl, carboxamide
7a () Pyrazolo[1,5-a]pyrimidine N-phenyl Methoxyphenylamino, carboxamide
2e () Pyrazolo[1,5-a]pyrimidine N-[[6-(3-acetamidophenyl)pyridin-3-yl]methyl] Acetamido, pyridinyl
10a () Pyrrolo[2,3-d]pyrimidine N-(2-methoxyphenyl) Sulfamoyl, dimethylpyrimidinyl
8h () Pyrazolo[1,5-a]pyrimidine Benzenesulfonyl, phenylazo Sulfonyl, azo
  • Sulfamoyl vs. Sulfonyl Groups : The target compound’s benzyl(methyl)sulfamoyl group (N–S bond) contrasts with benzenesulfonyl (S=O) groups in compounds like 8h (). Sulfamoyl groups are more likely to participate in hydrogen bonding, enhancing target specificity .
  • Arylazo vs.

Biological Activity

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological properties. Its structure can be broken down into several functional groups:

  • Pyrazole ring : A five-membered ring contributing to the compound's reactivity.
  • Sulfamoyl group : Implicated in various biological activities, particularly in drug design.
  • Benzyl moiety : Enhances lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Compounds similar to N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide have demonstrated effectiveness against this target .
  • EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. Pyrazole derivatives have shown promise in inhibiting EGFR signaling pathways, thus reducing tumor growth .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Studies have reported that similar pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . These effects are crucial for managing conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Key findings include:

  • Substituent Effects : The presence of specific substituents on the phenyl ring significantly influences activity. For instance, introducing electron-withdrawing groups enhances potency against cancer cells .
  • Hydrogen Bonding : The ability of the compound to form hydrogen bonds with target proteins has been linked to its biological efficacy .

Case Studies

  • Breast Cancer Research :
    • In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, pyrazole derivatives demonstrated cytotoxic effects. Notably, combinations with doxorubicin resulted in enhanced efficacy, suggesting a synergistic effect that warrants further investigation .
  • Antifungal Activity :
    • A series of pyrazole carboxamide derivatives were tested against various phytopathogenic fungi. Some exhibited moderate to excellent antifungal activity, indicating potential applications beyond oncology .

Data Tables

Biological ActivityMechanism of ActionReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of TNF-α and NO production
AntifungalMycelia growth inhibition against fungi

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